N-[(4-fluorophenyl)methyl]-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide is a complex organic compound that features a combination of fluorophenyl, imidazo[1,2-b]pyridazin, and piperidine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide typically involves multi-step reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazin core, which can be synthesized through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The piperidine moiety is then introduced through nucleophilic substitution reactions, followed by the attachment of the fluorophenyl group via palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-b]pyridazin ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl or piperidine rings .
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis . By inhibiting TAK1, the compound can effectively suppress the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and have been studied for their anti-tuberculosis and anti-cancer properties.
Imidazole Derivatives: These compounds are known for their broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.
Uniqueness
N-[(4-fluorophenyl)methyl]-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit TAK1 with high potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H22FN5O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C20H22FN5O2/c21-17-3-1-15(2-4-17)13-23-20(27)25-10-7-16(8-11-25)14-28-19-6-5-18-22-9-12-26(18)24-19/h1-6,9,12,16H,7-8,10-11,13-14H2,(H,23,27) |
InChI Key |
MSMMEDRJPPIVBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NN3C=CN=C3C=C2)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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